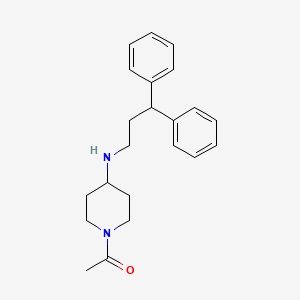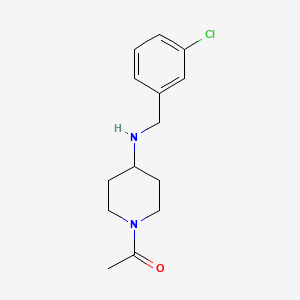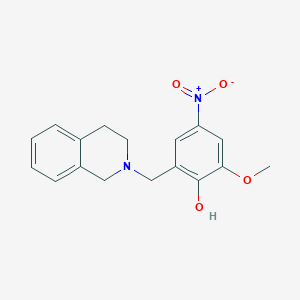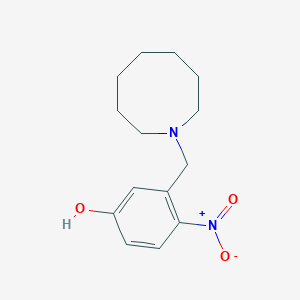![molecular formula C20H23NO B3850290 [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol](/img/structure/B3850290.png)
[1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol
Übersicht
Beschreibung
[1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol, also known as FPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FPM is a white crystalline powder with a molecular formula of C20H23NO and a molecular weight of 297.4 g/mol.
Wirkmechanismus
The mechanism of action of [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol involves the inhibition of the dopamine transporter (DAT). DAT is responsible for the reuptake of dopamine from the synaptic cleft, leading to the termination of dopamine signaling. [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol binds to DAT and prevents the reuptake of dopamine, leading to increased levels of dopamine in the brain. This effect has been shown to be selective for DAT and does not affect other neurotransmitter transporters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol are primarily related to its effect on dopamine signaling. [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol has been shown to increase dopamine levels in the brain, leading to increased dopamine signaling. This effect has been associated with analgesic, anti-inflammatory, antidepressant, and anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol for lab experiments is its selectivity for DAT. This allows for the study of dopamine signaling without affecting other neurotransmitter systems. [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol is also relatively easy to synthesize and purify, making it readily available for research purposes.
One of the limitations of [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol for lab experiments is its potential for abuse. [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol has been shown to have stimulant properties and may be addictive. Therefore, caution must be taken when handling [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol. One direction is the development of new compounds based on the chemical structure of [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol. These compounds may have improved pharmacological properties and may be used as therapeutic agents for various disorders.
Another direction is the study of the long-term effects of [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol on dopamine signaling. It is important to understand the potential risks associated with the chronic use of [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol.
Finally, the use of [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol in combination with other drugs may be explored. [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol may enhance the effects of other drugs by increasing dopamine signaling, leading to improved therapeutic outcomes.
Wissenschaftliche Forschungsanwendungen
[1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol has been used as a tool to study the role of the neurotransmitter dopamine in the brain. [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol has been shown to selectively inhibit the uptake of dopamine, leading to increased levels of dopamine in the brain. This effect has been used to study the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia.
In pharmacology, [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol has been studied for its potential as a therapeutic agent. [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol has also been studied for its potential as an antidepressant and anxiolytic agent.
In medicinal chemistry, [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol has been studied for its potential as a lead compound for the development of new drugs. The unique chemical structure of [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol has been used as a starting point for the design of new compounds with improved pharmacological properties.
Eigenschaften
IUPAC Name |
[1-(9H-fluoren-2-ylmethyl)piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c22-14-16-4-3-9-21(13-16)12-15-7-8-20-18(10-15)11-17-5-1-2-6-19(17)20/h1-2,5-8,10,16,22H,3-4,9,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHGFSFFDKKRSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC3=C(C=C2)C4=CC=CC=C4C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5414050 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-(trifluoromethoxy)benzyl]-3-piperidinol](/img/structure/B3850230.png)
amino]methyl}benzoate](/img/structure/B3850237.png)
![1-[3-(benzyloxy)benzyl]-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine](/img/structure/B3850239.png)

![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine](/img/structure/B3850251.png)
![4-[(1-acetyl-4-piperidinyl)amino]cyclohexanol](/img/structure/B3850258.png)

![(2-bromo-4,5-dimethoxybenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B3850264.png)


![(4-ethylcyclohexyl)[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B3850280.png)
